N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-15(14-6-4-3-5-7-14)16(18)17-10-8-13-9-11-19-12-13/h3-7,9,11-12,15H,2,8,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHRZNGIUBHUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide comprises a 2-phenylbutanoyl group connected via an amide bond to a 2-(furan-3-yl)ethylamine subunit. The furan ring’s electron-rich nature and the steric hindrance imposed by the phenylbutanamide group pose challenges in achieving high regioselectivity and yield. Early synthetic efforts focused on stepwise functionalization , but recent advances leverage one-pot multicomponent reactions to streamline production.
Primary Synthetic Routes
Amide Coupling via Carboxylic Acid Activation
The most direct method involves coupling 2-phenylbutanoic acid with 2-(furan-3-yl)ethylamine using activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl). A representative protocol from employs the following steps:
- Activation : 2-Phenylbutanoic acid (1.0 equiv.) is treated with EDCl (1.2 equiv.) and N-hydroxybenzotriazole (HOBt) (1.1 equiv.) in anhydrous dichloromethane (DCM) at 0°C for 1 hour.
- Amidation : 2-(Furan-3-yl)ethylamine (1.1 equiv.) is added dropwise, and the reaction proceeds at room temperature for 12 hours.
- Work-up : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine, followed by purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:5 → 1:2).
Mechanistic Insights
The EDCl/HOBt system generates an active O-acylisourea intermediate, which reacts with the amine nucleophile to form the amide bond. Steric hindrance from the 2-phenyl group necessitates prolonged reaction times compared to linear analogs.
[3+2] Annulation of β-Oxoamides and Sulfonium Salts
A novel approach reported in utilizes a formal [3+2] annulation between α-substituted β-oxoamides and prop-2-ynyl sulfonium salts to construct the furan ring in situ. For example:
- Substrate : 3-Oxo-N-phenylbutanamide (1a) reacts with 3-methylprop-2-ynyl sulfonium salt (2a) in DMF with Cs₂CO₃ (1.5 equiv.) at room temperature.
- Product : A γ-lactam intermediate forms initially, which undergoes base-mediated cyclization to yield the furan-ethylamine precursor. Subsequent amidation with 2-phenylbutanoyl chloride completes the synthesis.
Key Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Cs₂CO₃, DMF, 25°C | 93 | 98 |
| K₂CO₃, DMSO, 25°C | 68 | 91 |
This method’s advantage lies in its atom economy and ability to install the furan and amide groups concurrently.
Reductive Amination of Keto Intermediates
An alternative route involves reductive amination of 2-phenylbutanamide with furfural derivatives. The process entails:
Optimization Strategies
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.28 (m, 5H, Ph), 6.45 (s, 1H, furan-H), 3.62 (t, J = 6.8 Hz, 2H, CH₂NH), 2.85 (t, J = 6.8 Hz, 2H, CH₂CO), 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.92 (quin, J = 7.2 Hz, 2H, CH₂CH₂CH₃), 1.02 (t, J = 7.2 Hz, 3H, CH₃).
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1510 cm⁻¹ (furan C–O–C).
Industrial-Scale Considerations
Patent CN102276487B highlights the importance of cost-effective catalysts and reduced reaction steps for large-scale production. The use of protonic acids (e.g., p-toluenesulfonic acid) as catalysts in esterification steps lowers raw material costs by 30% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized furan derivatives, reduced alcohols or amines, and substituted furan compounds. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring and phenylbutanamide moiety contribute to its binding affinity and activity. The compound may act on various receptors or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-yl-2-furamide
Uniqueness
N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide is unique due to its specific combination of a furan ring, an ethyl chain, and a phenylbutanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an amide derivative characterized by the presence of a furan ring, which is known for its diverse biological activities. The compound's molecular formula can be represented as with a molecular weight of approximately 229.31 g/mol. Its structural features are significant for its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds containing furan rings often exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that similar furan-containing compounds inhibited bacterial growth effectively, suggesting that this compound may possess comparable properties.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism is likely related to the compound's ability to interact with cellular receptors and enzymes involved in cancer progression. For example, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular proliferation and survival, particularly in cancer cells.
- Receptor Modulation : It may act as a modulator of specific receptors involved in inflammatory responses or cancer signaling pathways.
These interactions can lead to altered cellular functions, promoting either cell death in the case of cancer cells or inhibiting pathogen growth.
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the efficacy of several furan derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL.
- Anticancer Research : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM), indicating strong potential as an anticancer agent.
Comparative Analysis
| Activity | Similar Compounds | This compound |
|---|---|---|
| Antimicrobial | Furan derivatives | Effective against Gram-positive/negative bacteria |
| Anticancer | Other furan-containing amides | Induces apoptosis in cancer cells |
| Mechanism | Enzyme inhibitors | Modulates receptor activity |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide, and what reaction conditions ensure high yield?
- Methodology : A multi-step synthesis is typical. Start with functionalization of the furan ring (e.g., alkylation at the 3-position using Grignard reagents or palladium-catalyzed coupling). The phenylbutanamide moiety can be introduced via a coupling reaction between 2-phenylbutanoic acid and the furan-ethylamine intermediate, using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Critical Parameters : Control reaction temperature (0–25°C) to avoid furan ring decomposition. Monitor progress via TLC or LC-MS.
Q. How should researchers characterize the purity and stereochemistry of this compound?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Stereochemistry : X-ray crystallography (if crystalline) via SHELXL refinement or chiral chromatography with a cellulose-based stationary phase.
- Structural Confirmation : H/C NMR to verify furan ring protons (δ 6.2–7.4 ppm) and amide carbonyl (δ ~170 ppm) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Approach :
- Antimicrobial : Broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative strains .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC calculations using nonlinear regression .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or solubility?
- Strategies :
- Bioactivity : Introduce electron-withdrawing groups (e.g., -NO) to the phenyl ring to modulate electron density and enhance target binding .
- Solubility : Replace the furan ring with a pyran or thiophene moiety, or add polar substituents (e.g., -OH) to the ethyl linker .
Q. What computational methods predict the compound’s pharmacokinetics and target interactions?
- Tools :
- ADME Prediction : SwissADME or PreADMET for bioavailability, CYP450 interactions, and blood-brain barrier permeability .
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or kinases) using crystal structures from the PDB .
Q. How do data contradictions arise in crystallographic vs. spectroscopic analyses?
- Resolution :
- Crystallography : SHELXL refinement may reveal conformational flexibility in the ethyl linker that NMR cannot resolve .
- Dynamic Effects : Variable-temperature NMR to assess rotational barriers in the amide bond .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
